![molecular formula C12H10N2 B12375128 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole is a deuterated derivative of 1-methyl-9H-pyrido[3,4-b]indole, also known as harmane. This compound is part of the β-carboline family, which is known for its presence in various natural products and its biological activity. The incorporation of deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole typically involves the deuteration of 1-methyl-9H-pyrido[3,4-b]indole. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The process involves the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of deuterated compounds often employs similar catalytic exchange methods but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the deuteration process. Additionally, the purity of the deuterium source and the optimization of reaction parameters are crucial for achieving high deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms of the compound, potentially leading to tetrahydro derivatives.
Substitution: Substituted β-carboline derivatives with various functional groups.
Scientific Research Applications
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic applications, particularly in neuropharmacology.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets, including enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The pathways involved may include inhibition of monoamine oxidase (MAO) and interaction with neurotransmitter receptors, contributing to its potential neuropharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-9H-pyrido[3,4-b]indole (Harmane): The non-deuterated parent compound with similar biological activity.
7-methoxy-1-methyl-9H-pyrido[3,4-b]indole (Harmine): A methoxy derivative with distinct pharmacological properties.
1-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid: A tetrahydro derivative with different chemical reactivity.
Uniqueness
The incorporation of deuterium atoms in 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole enhances its metabolic stability and alters its pharmacokinetic profile compared to its non-deuterated counterparts. This makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i2D,3D,4D,5D |
InChI Key |
PSFDQSOCUJVVGF-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(N2)C(=NC=C3)C)[2H])[2H] |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


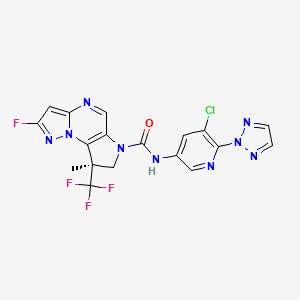

![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
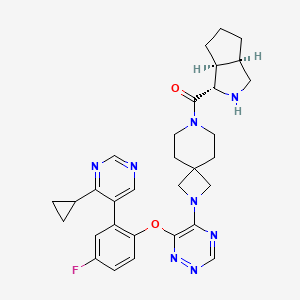
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
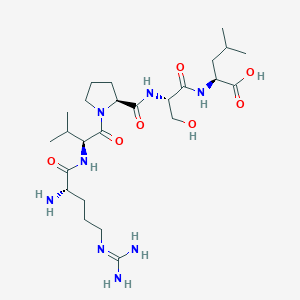
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
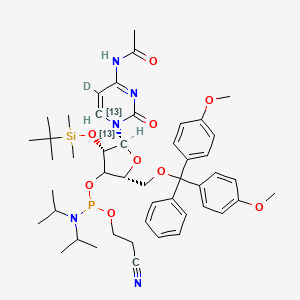
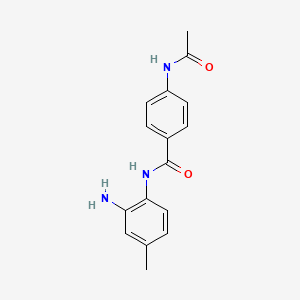

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
